Triethylammonium p-toluenesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triethylammonium p-toluenesulphonate is a chemical compound formed by the combination of benzenesulfonic acid, 4-methyl- and N,N-diethylethanamine in a 1:1 ratio. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid. This reaction produces 4-methylbenzenesulfonic acid. The resulting acid is then neutralized with N,N-diethylethanamine to form the desired compound .

Industrial Production Methods

In industrial settings, the sulfonation process is typically carried out in continuous reactors, such as falling film reactors, to ensure efficient and consistent production. The neutralization step is performed by adding N,N-diethylethanamine to the sulfonated product under controlled conditions to achieve the desired 1:1 ratio .

化学反応の分析

Elimination Reactions

[TEA][PTS] participates in elimination reactions, particularly in the presence of tertiary amines. A notable example is its role in Lossen-type rearrangements:

-

Deprotonation : Triethylamine abstracts a proton from N-oxyimide p-toluenesulfonates.

-

Tosylate Elimination : The p-toluenesulfonate group is eliminated, forming a maleimide derivative.

-

Byproduct Formation : [TEA][PTS] is generated as a byproduct.

Key Data :

| Reaction Component | Role in Reaction | Outcome |

|---|---|---|

| Triethylamine | Base catalyst | Facilitates proton abstraction |

| N-Oxyimide p-toluenesulfonate | Substrate | Forms maleimide derivative |

| [TEA][PTS] | Byproduct | Isolated via crystallization |

Thermal Decomposition

[TEA][PTS] exhibits moderate thermal stability, decomposing at 213°C (5% weight loss). Its thermal behavior is critical for high-temperature applications [ ]:

Thermogravimetric Analysis (TGA) :

-

Decomposition Onset : 213°C

-

Residual Mass : <5% at 300°C

-

Water Content : <1 wt.% after drying

Comparison with Other PILs [ ]:

| PIL | Decomposition Temp. (°C) |

|---|---|

| [TEA][PTS] | 213 |

| N-Methylpiperidinium [PTS] | 286 |

| Pyridinium [PTS] | 213 |

Role in Polymerization Reactions

In liquid-state polymerization of diacetylenes, [TEA][PTS] acts as a proton source, enabling the elimination of p-toluenesulfonate groups. This results in:

-

Quantitative formation of p-toluenesulfonic acid.

-

Polymeric products with stable radical centers (confirmed via EPR spectroscopy) [ ].

Kinetic Insights :

科学的研究の応用

Phase-Transfer Catalysis

TEATs is widely used as a phase-transfer catalyst in various organic reactions, including:

- Alkylation Reactions : TEATs promotes the alkylation of nucleophiles with alkyl halides, increasing the efficiency of SN2 reactions.

- Synthesis of Sulfonates : It facilitates the synthesis of sulfonate esters from alcohols and sulfonyl chlorides, demonstrating its utility in preparing valuable intermediates for pharmaceuticals and agrochemicals .

| Reaction Type | Description | Reference |

|---|---|---|

| Alkylation | Enhances SN2 reactions between nucleophiles and alkyl halides | |

| Sulfonate Synthesis | Converts alcohols to sulfonate esters |

Electrochemical Applications

TEATs serves as a supporting electrolyte in electrochemical processes, particularly in:

- Electrochemical Polymerization : It is utilized in the polymerization of aniline to produce conductive polymers, such as polyaniline. The presence of TEATs improves the conductivity and stability of the resulting polymers .

| Application | Description | Reference |

|---|---|---|

| Electrochemical Polymerization | Used to synthesize conductive polymers like polyaniline |

Synthesis of Protic Ionic Liquids

Research has shown that TEATs can be combined with various anions to create protic ionic liquids (PILs). These PILs exhibit unique thermal and electrochemical properties, making them suitable for applications in electrochemistry and material science. A study characterized several PILs derived from TEATs, revealing their potential for use in energy storage systems due to their high ionic conductivity .

Enhanced Reaction Rates

In a comparative study on the use of TEATs as a PTC, it was found that reactions conducted with TEATs exhibited significantly higher yields and shorter reaction times compared to those without it. This demonstrates TEATs' effectiveness in improving reaction kinetics in organic synthesis .

作用機序

The mechanism of action of benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Similar Compounds

Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the methyl group.

p-Toluenesulfonic acid: Similar structure but without the N,N-diethylethanamine component.

Sulfanilic acid: Contains an amino group instead of the N,N-diethylethanamine component.

Uniqueness

Benzenesulfonic acid, 4-methyl-, compd. with N,N-diethylethanamine is unique due to its combination of a sulfonic acid group with an amine, providing distinct chemical properties and reactivity. This combination enhances its solubility in organic solvents and its ability to act as a phase transfer catalyst .

特性

CAS番号 |

15404-00-9 |

|---|---|

分子式 |

C13H23NO3S |

分子量 |

273.39 g/mol |

IUPAC名 |

4-methylbenzenesulfonate;triethylazanium |

InChI |

InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,8,9,10);4-6H2,1-3H3 |

InChIキー |

MMVUZMIOJNPDME-UHFFFAOYSA-N |

SMILES |

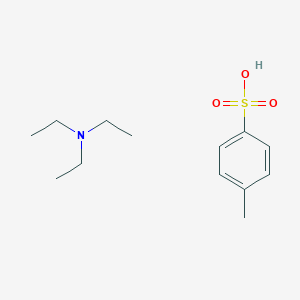

CCN(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)O |

正規SMILES |

CC[NH+](CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Key on ui other cas no. |

15404-00-9 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。